(R)-Chroman-3-carboxylic acid (R)-Chroman-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1260609-71-9
VCID: VC8063575
InChI: InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1
SMILES: C1C(COC2=CC=CC=C21)C(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

(R)-Chroman-3-carboxylic acid

CAS No.: 1260609-71-9

Cat. No.: VC8063575

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-Chroman-3-carboxylic acid - 1260609-71-9

Specification

CAS No. 1260609-71-9
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name (3R)-3,4-dihydro-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m1/s1
Standard InChI Key UGAGZMGJJFSKQM-MRVPVSSYSA-N
Isomeric SMILES C1[C@H](COC2=CC=CC=C21)C(=O)O
SMILES C1C(COC2=CC=CC=C21)C(=O)O
Canonical SMILES C1C(COC2=CC=CC=C21)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Properties

  • Chemical Formula: C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}

  • Molecular Weight: 178.18 g/mol

  • CAS Registry Number: 115822-57-6

  • IUPAC Name: (3R)-3,4-Dihydro-2H-chromene-3-carboxylic acid

  • SMILES: C1C(COC2=CC=CC=C21)C(=O)O\text{C1C(COC2=CC=CC=C21)C(=O)O}

  • InChI Key: UGAGZMGJJFSKQM-UHFFFAOYSA-N

The chroman core consists of a fused benzene and tetrahydropyran ring, with the carboxylic acid group at the chiral C3 position. The (R)-configuration assigns priority to substituents around this carbon according to the Cahn-Ingold-Prelog rules.

Physical and Spectral Data

  • Melting Point: 117–121°C

  • Purity: ≥97% (HPLC)

  • Spectroscopic Signatures:

    • 1H^1\text{H} NMR (CDCl3_3): Key peaks include δ 4.28 (t, J = 6.4 Hz, 1H, chroman-H), 3.08–3.00 (m, 2H, CH2_2), and 1.72–1.20 ppm (m, aromatic protons) .

    • 13C^{13}\text{C} NMR: Carbonyl carbon at δ 167.0 ppm, aromatic carbons between δ 110–150 ppm .

    • HRMS: [M + H]+^+ calculated for C10H10O3\text{C}_{10}\text{H}_{10}\text{O}_{3}: 178.187 .

Synthesis and Stereochemical Control

Visible-Light-Mediated Decarboxylative Reactions

Recent advances utilize photoredox catalysis for stereoretentive synthesis. For example, coumarin-3-carboxylic acids undergo visible-light-driven decarboxylation with N-(acyloxy)phthalimides to yield 4-substituted chroman-2-ones . The reaction proceeds via a radical mechanism, preserving the (R)-configuration at C3 (Figure 1) .

Key Conditions:

  • Catalyst: Ru(bpy)32+_3^{2+} or organic dyes (e.g., eosin Y).

  • Solvent: Anhydrous acetonitrile or DMF.

  • Yield: 60–85% .

Multi-Step Industrial Synthesis

A patent (EP1184378A1) outlines a four-step process starting from dialkylphenol compounds :

  • Alkoxymethylation: Reaction with formaldehyde and alcohol.

  • Cyclization: With unsaturated esters at ≥100°C to form dialkylchroman esters.

  • Hydrolysis: To carboxylic acids.

  • Lewis Acid-Catalyzed Rearomatization: Using AlCl3_3 or FeCl3_3 .

Challenges:

  • Requires stringent temperature control to avoid racemization.

  • Final step achieves >90% enantiomeric excess (ee) when using chiral auxiliaries .

Stereochemical Analysis and Resolution

Enantiodifferentiation via NMR

Chiral solvating agents (CSAs) like BINOL-amino alcohol derivatives enable enantiomeric excess determination. For example, 1H^1\text{H} NMR with CSA 3 resolves (R)- and (S)-enantiomers via distinct α-H proton shifts (ΔΔδ up to 0.641 ppm) .

X-Ray Crystallography

Absolute configuration confirmation is achieved through single-crystal X-ray analysis. In a related chroman derivative, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, the Flack parameter (0.02(2)) confirmed the (R,S) configuration .

Applications in Medicinal Chemistry

Anticancer Activity

Chroman derivatives exhibit inhibitory effects on cancer cell lines. For instance, 6-substituted chroman-2-carbohydrazides show GI50_{50} values of 34.7 µM against MCF-7 breast cancer cells . While (R)-chroman-3-carboxylic acid itself is less studied, its ester and amide derivatives are under investigation for tumor growth suppression .

Future Directions

  • Drug Development: Functionalization at C3 for enhanced bioactivity (e.g., aziridine coupling ).

  • Asymmetric Catalysis: Use as a chiral building block in organocatalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator